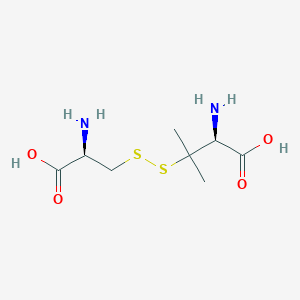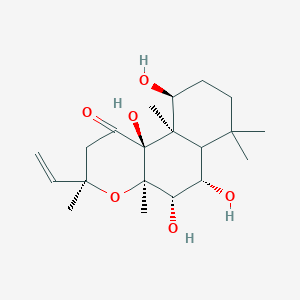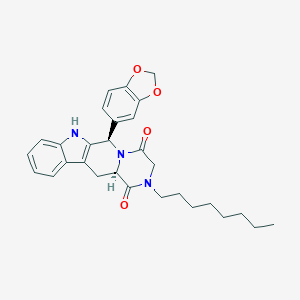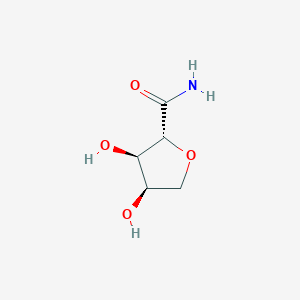
(2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as DHOCA, is a derivative of ribose and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide involves its ability to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes play a crucial role in the inflammatory response and their inhibition by (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide results in reduced inflammation.
Effets Biochimiques Et Physiologiques
(2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also reduces the expression of COX-2 and 5-LOX, which are involved in the inflammatory response. Additionally, (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide has been found to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide in lab experiments is its ability to inhibit the activity of specific enzymes involved in the inflammatory response. This allows for targeted inhibition of inflammation without affecting other physiological processes. However, one limitation of using (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide is its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use as a natural insecticide in agriculture. Additionally, further research is needed to determine the optimal dosage and potential side effects of (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide.
Conclusion:
In conclusion, (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to inhibit the activity of specific enzymes involved in the inflammatory response makes it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide involves the reaction of ribose with hydroxylamine hydrochloride and sodium cyanoborohydride. This process results in the formation of (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide as a white crystalline powder.
Applications De Recherche Scientifique
(2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide has been widely studied for its potential applications in various fields such as medicine, agriculture, and biotechnology. In medicine, (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide has been found to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
134958-98-8 |
|---|---|
Nom du produit |
(2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide |
Formule moléculaire |
C5H9NO4 |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
(2R,3R,4R)-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C5H9NO4/c6-5(9)4-3(8)2(7)1-10-4/h2-4,7-8H,1H2,(H2,6,9)/t2-,3-,4-/m1/s1 |
Clé InChI |
DFPHHBUIVZEUBC-BXXZVTAOSA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@@H](O1)C(=O)N)O)O |
SMILES |
C1C(C(C(O1)C(=O)N)O)O |
SMILES canonique |
C1C(C(C(O1)C(=O)N)O)O |
Synonymes |
D-Ribonamide, 2,5-anhydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



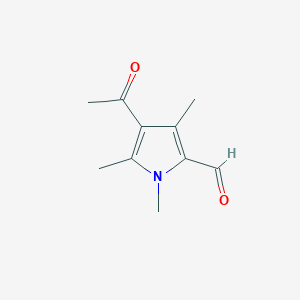
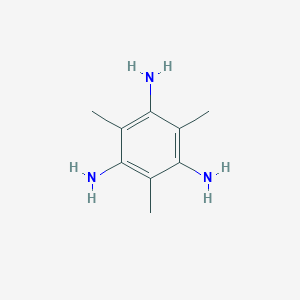

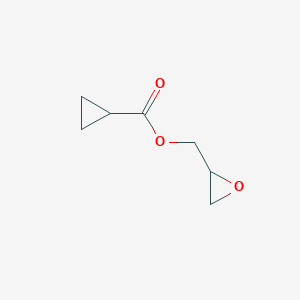



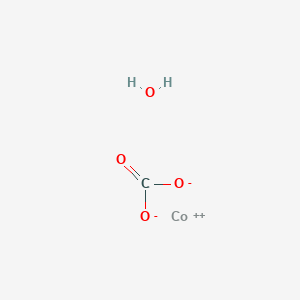
![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B144228.png)

